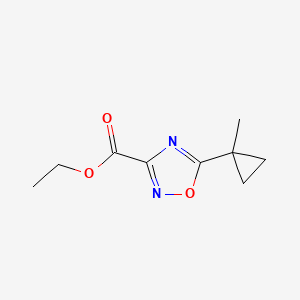

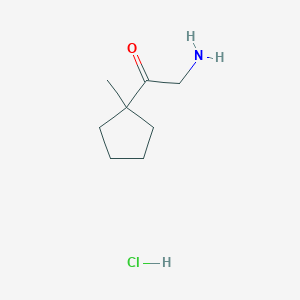

![molecular formula C24H24N6O2 B6602573 2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 2247064-52-2](/img/structure/B6602573.png)

2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

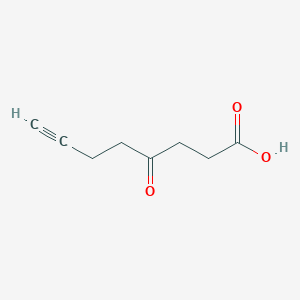

The compound contains several functional groups including a 1,2,4-triazole ring, a pyridine ring, and a piperidine ring. The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is a heterocyclic compound and is known for its versatile properties. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. It is aromatic and often used as a base in organic synthesis. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. It is a common motif in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction. The pyridine ring could be formed through a similar process. The piperidine ring could be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,2,4-triazole ring would likely contribute to the compound’s polarity and could participate in hydrogen bonding. The pyridine and piperidine rings could contribute to the compound’s aromaticity and basicity, respectively .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the 1,2,4-triazole ring could participate in nucleophilic substitution reactions, while the pyridine ring could undergo electrophilic aromatic substitution reactions. The piperidine ring could undergo a variety of reactions including alkylation, acylation, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, it could act by binding to a specific receptor or enzyme in the body. The presence of the 1,2,4-triazole, pyridine, and piperidine rings could allow for a variety of interactions with biological targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[6-(4-cyclopropyl-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c31-23(28-11-2-1-3-12-28)16-7-10-19-17(13-16)14-29(24(19)32)21-6-4-5-20(26-21)22-27-25-15-30(22)18-8-9-18/h4-7,10,13,15,18H,1-3,8-9,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJDPTBYOSDJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3)C4=CC=CC(=N4)C5=NN=CN5C6CC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-5-(piperidine-1-carbonyl)isoindolin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B6602499.png)

![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)

![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)

![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3H,3aH,4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)

![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)